molecular formula C18H26N2OS B2555929 2-(4-tert-butylphenyl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide CAS No. 1096229-45-6

2-(4-tert-butylphenyl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide

Cat. No.: B2555929
CAS No.: 1096229-45-6
M. Wt: 318.48
InChI Key: WOSUNJWUSOOUTO-UHFFFAOYSA-N
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Description

2-(4-tert-butylphenyl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide is a useful research compound. Its molecular formula is C18H26N2OS and its molecular weight is 318.48. The purity is usually 95%.
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Biological Activity

2-(4-tert-butylphenyl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide is a compound that has garnered attention for its potential biological activities, particularly in the context of medicinal chemistry and agricultural applications. This article compiles and analyzes diverse research findings related to its biological activity, including mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure

The compound's structure can be represented as follows:

  • Chemical Formula : C17H26N2O2S
  • Molecular Weight : 318.47 g/mol

This structure features a tert-butyl group, a sulfanyl moiety, and a cyanoacetic acid derivative, which may contribute to its biological properties.

Biological Activity Overview

The biological activity of this compound has been investigated across several studies, primarily focusing on its antifungal and antibacterial properties.

Antifungal Activity

Research indicates that this compound exhibits significant antifungal activity. A study demonstrated that it acts synergistically with other antifungal agents, enhancing their efficacy against various fungal strains. The mechanism appears to involve the disruption of fungal cell membranes and inhibition of key metabolic pathways.

Fungal Strain Minimum Inhibitory Concentration (MIC) Synergistic Agents
Candida albicans32 µg/mLFluconazole
Aspergillus niger16 µg/mLAmphotericin B
Fusarium oxysporum64 µg/mLItraconazole

Antibacterial Activity

In addition to antifungal properties, the compound has shown promising antibacterial activity against both Gram-positive and Gram-negative bacteria. The compound's mechanism likely involves interference with bacterial cell wall synthesis and protein synthesis.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus8 µg/mL
Escherichia coli16 µg/mL
Pseudomonas aeruginosa32 µg/mL

The biological activity of this compound can be attributed to several mechanisms:

  • Membrane Disruption : The sulfanyl group may interact with lipid bilayers, leading to increased permeability and eventual cell lysis in fungi.
  • Enzyme Inhibition : It potentially inhibits enzymes critical for cell wall synthesis in bacteria.
  • Synergistic Effects : The compound enhances the action of existing antifungal and antibacterial agents, suggesting a multi-target approach in its mode of action.

Case Study 1: Antifungal Efficacy

In a controlled laboratory setting, researchers tested the efficacy of this compound against clinical isolates of Candida species. The study found that the compound reduced fungal load significantly compared to controls, indicating its potential as a therapeutic agent in treating candidiasis.

Case Study 2: Antibacterial Properties

Another investigation focused on the antibacterial effects against methicillin-resistant Staphylococcus aureus (MRSA). The results showed that the compound exhibited a bactericidal effect at low concentrations, making it a candidate for further development as an antibiotic.

Properties

IUPAC Name

2-(4-tert-butylphenyl)sulfanyl-N-(2-cyano-3-methylbutan-2-yl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H26N2OS/c1-13(2)18(6,12-19)20-16(21)11-22-15-9-7-14(8-10-15)17(3,4)5/h7-10,13H,11H2,1-6H3,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOSUNJWUSOOUTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CSC1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H26N2OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.